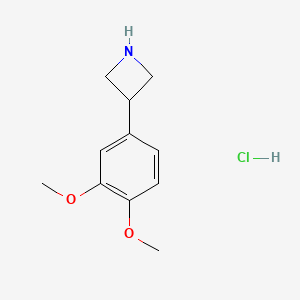

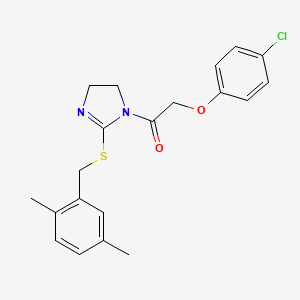

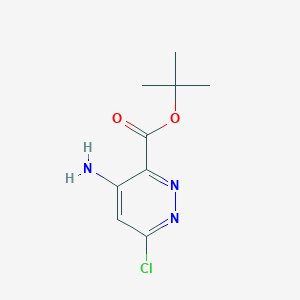

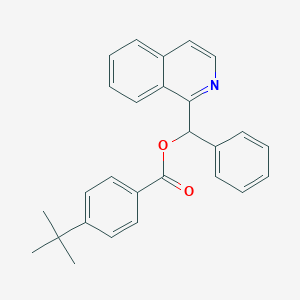

![molecular formula C15H12N4O4S B2629530 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-17-0](/img/structure/B2629530.png)

4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An efficient, eco-friendly, and green synthesis method has been used to create a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The molecular structures of the synthesized compounds were verified using spectroscopic methods .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For instance, FT-IR and 1H-NMR have been used to confirm the structure of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . An operationally simple and convenient green synthesis method was used, which involved reactions in ethanol at room temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, FT-IR and 1H-NMR spectroscopic data have been used to analyze the compound’s properties .

Aplicaciones Científicas De Investigación

Chemical Modifications for Biological Properties Optimization

- Chemical modification, specifically the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, has been investigated to optimize the biological properties of related compounds. This modification leads to increased biological activity, particularly in para-substituted derivatives. Such modifications are considered for enhancing analgesic properties (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Diuretic Properties Analysis

- Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were synthesized and compared for their diuretic properties. The study aimed to establish a structure-biological activity relationship (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Gastroprotective Activity Investigation

- Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including 4-oxo variants, showed gastroprotective effects against mucosal lesions in rats. This suggests potential applications in protecting against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).

Antimicrobial and Antifungal Activities

- Compounds incorporating a sulfamoyl moiety have been synthesized and evaluated for their antimicrobial properties. This includes the exploration of their reactivity with different organic compounds to produce derivatives with potential antimicrobial applications (Darwish, 2014).

- The synthesis and antifungal activity of thieno[2,3-d]pyrimidine derivatives have been examined, demonstrating inhibitory effects against various fungal strains, indicating their potential as antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Analgesic Properties

- The synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and their analgesic properties were studied, showing that these compounds have varying degrees of analgesic properties (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .

Mode of Action

this compound interacts with the Mpro enzyme, inhibiting its function . This interaction disrupts the replication process of the SARS-CoV-2 virus .

Biochemical Pathways

The inhibition of the Mpro enzyme by this compound affects the replication pathway of the SARS-CoV-2 virus . This disruption in the replication process leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction , which are commonly used to predict the pharmacokinetic properties of a compound.

Result of Action

The result of the action of this compound is a reduction in the replication of the SARS-CoV-2 virus . This leads to a decrease in the severity of the infection caused by the virus .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The compound 4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to form a complex with human Carbonic Anhydrase II . The nature of these interactions is likely to be through binding, which can influence the function of these biomolecules.

Cellular Effects

It has been suggested that it may have potential inhibitory effects on certain cellular processes

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-oxo-N-(4-sulfamoylphenyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c16-24(22,23)11-6-4-10(5-7-11)18-14(20)12-9-17-13-3-1-2-8-19(13)15(12)21/h1-9H,(H,18,20)(H2,16,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDGDTTYNMPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

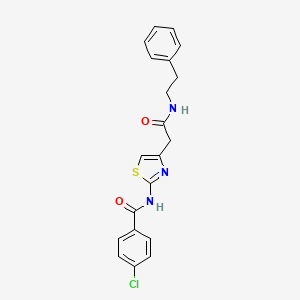

![N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2629447.png)

![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)

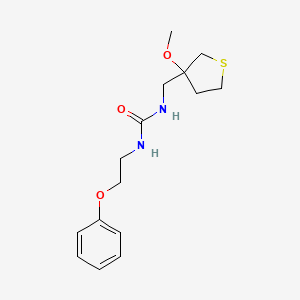

![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629451.png)

![3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2629455.png)

![2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2629456.png)

![1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide](/img/structure/B2629461.png)

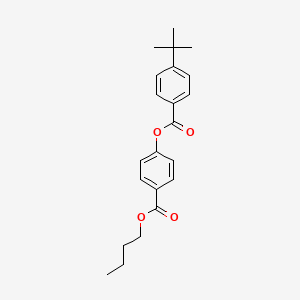

![5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2629466.png)